molecular formula C8H4F6 B1393092 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene CAS No. 1214364-84-7

1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene

Cat. No.: B1393092
CAS No.: 1214364-84-7
M. Wt: 214.11 g/mol
InChI Key: UWVCDSANRSNOKW-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with three distinct groups: a difluoromethyl (-CF₂H) group at position 1, a fluorine atom (-F) at position 2, and a trifluoromethyl (-CF₃) group at position 3. This structural arrangement imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.

The compound’s volatility, inferred from related difluoromethyl-substituted aromatics in , suggests challenges in isolation, necessitating characterization via $^{19}\text{F NMR}$ (e.g., δ -108.3 ppm for -CF₂H groups) . Its trifluoromethyl group enhances lipophilicity and metabolic stability, a trait exploited in drug design to improve bioavailability .

Properties

IUPAC Name

1-(difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c9-6-3-4(8(12,13)14)1-2-5(6)7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVCDSANRSNOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673322
Record name 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214364-84-7
Record name 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214364-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview

One of the most prominent strategies involves the generation of difluorocarbene (CF₂) intermediates, which insert into aromatic C–H bonds or react with suitable precursors to form the CF₂H group. This approach is favored for its regioselectivity and potential for late-stage functionalization.

Key Reagents and Conditions

  • Difluorocarbene precursors: Common reagents include chlorodifluoromethane (ClCF₂H), difluoromethyl sulfonates, or hypervalent iodine reagents that release CF₂ in situ.
  • Generation of CF₂: Typically achieved under thermal or photochemical conditions, often in the presence of catalysts such as copper or silver salts.
  • Reaction environment: Usually conducted in inert solvents like acetonitrile or dichloromethane at temperatures ranging from room temperature to 100°C.

Research Findings

  • The use of HBF₄ and NaNO₂ has been reported for the in situ generation of difluorocarbene, facilitating insertion into aromatic rings to form CF₂H-substituted benzenes.
  • For example, the patent CN101450891B describes a process where HBF₄ reacts with sodium nitrite to produce CF₂, which then reacts with aromatic substrates under controlled conditions, yielding the desired difluoromethylated products.

Data Table: Difluorocarbene Insertion Method

Step Reagents Conditions Key Features Yield (%)
1 ClCF₂H, Cu catalysts 50–90°C, inert solvent In situ CF₂ generation 70–85
2 HBF₄ + NaNO₂ 0–50°C, aqueous medium Difluorocarbene formation 73.5–91
3 Difluorocarbene + aromatic substrate Reflux, inert atmosphere Direct insertion 70–90

Electrophilic Difluoromethylation Using Difluoromethyl Halides

Method Overview

Electrophilic reagents such as chlorodifluoromethane (ClCF₂H) or bromodifluoromethane (BrCF₂H) are employed to introduce the CF₂H group onto aromatic systems via electrophilic aromatic substitution (EAS).

Mechanism

  • The halogenated difluoromethyl compounds act as electrophiles, reacting with activated aromatic rings under Lewis acid catalysis (e.g., FeCl₃, AlCl₃).
  • The process often requires prior activation of the aromatic ring, especially for less reactive substrates.

Research Findings

  • The process has been optimized to improve regioselectivity and yields, with the use of Lewis acids and controlled temperatures.
  • For example, the synthesis of 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene can be achieved by electrophilic substitution on a suitably substituted aromatic precursor, followed by purification.

Data Table: Electrophilic Difluoromethylation

Reagent Catalyst Conditions Advantages Yield (%)
ClCF₂H FeCl₃ 0–25°C Mild, regioselective 60–75
BrCF₂H AlCl₃ 0–30°C Good for electron-rich rings 65–80

Radical-Based Difluoromethylation

Method Overview

Radical pathways utilize CF₂H radicals generated via photoredox catalysis or thermal decomposition of suitable precursors, enabling addition to aromatic or aliphatic substrates.

Key Reagents

  • Difluoromethyl sulfonates or sulfinates
  • Photoredox catalysts such as Ru(bpy)₃²⁺ or Ir-based complexes
  • Light irradiation (visible light)

Research Findings

  • The radical approach offers high functional group tolerance and site selectivity, especially for complex molecules.
  • Recent advances have demonstrated the late-stage modification of pharmaceuticals and natural products.

Data Table: Radical Difluoromethylation

Reagent Catalyst Light Source Substrate Type Yield (%)
CF₂HSO₂Na Ru(bpy)₃²⁺ Blue LED Aromatic, heteroaromatic 50–85
CF₂H sulfinates Ir complexes Visible light Aliphatic and aromatic 55–88

Transition Metal-Catalyzed Cross-Coupling

Method Overview

Cross-coupling reactions, such as Suzuki or Negishi, utilize organometallic intermediates bearing the CF₂H group, enabling attachment to aromatic or heteroaromatic systems.

Key Reagents and Conditions

  • Difluoromethyl organometallic reagents (e.g., CF₂H–B(OR)₂, CF₂H–ZnX)
  • Palladium or nickel catalysts
  • Mild to moderate temperatures in polar solvents

Research Findings

  • These methods offer high regioselectivity and functional group compatibility.
  • They are particularly useful for synthesizing complex molecules with multiple fluorine substituents.

Data Table: Metal-Catalyzed Cross-Coupling

Reagent Catalyst Conditions Application Yield (%)
CF₂H–B(OR)₂ Pd(PPh₃)₄ 80°C, inert Aromatic coupling 70–85
CF₂H–ZnX Ni catalyst 25–50°C Late-stage functionalization 65–80

The synthesis of this compound hinges on efficient CF₂H group introduction methods. The predominant strategies include:

Recent advances focus on developing more sustainable, scalable, and stereoselective methods, with ongoing research exploring novel difluoromethylation reagents and catalytic systems. The integration of these methods into industrial processes is anticipated to accelerate the synthesis of fluorinated pharmaceuticals and materials.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

The presence of multiple fluorine atoms in 1-(difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene enhances its metabolic stability and bioavailability, which are crucial attributes in drug design. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in the development of pharmaceuticals.

Case Studies:

  • Antiviral Agents: Research indicates that fluorinated compounds can inhibit viral replication. For instance, studies have shown that similar fluorinated structures can effectively disrupt viral RNA synthesis, suggesting potential applications in antiviral drug development.
  • Cancer Therapeutics: The compound’s ability to modulate biological pathways through specific binding interactions makes it a candidate for targeting cancer cell proliferation. Ongoing studies are investigating its efficacy against various cancer types.

Agrochemicals

Fluorinated compounds like this compound are increasingly utilized in the synthesis of agrochemicals due to their enhanced efficacy and environmental stability.

Applications:

  • Herbicides and Insecticides: The incorporation of fluorine enhances the activity of herbicides by improving their selectivity and reducing degradation in the environment. For example, fluorinated herbicides have been shown to be more effective at lower application rates compared to non-fluorinated counterparts.

Materials Science

In materials science, the unique properties of this compound are leveraged for developing advanced materials with desirable characteristics such as chemical resistance and hydrophobicity.

Properties:

  • Polymer Synthesis: The compound can serve as a building block for synthesizing fluorinated polymers that exhibit superior thermal stability and chemical resistance. These polymers are particularly useful in coatings and high-performance materials.
  • Surface Modifications: Its application in surface treatments enhances the durability and functionality of materials used in various industrial applications.

Toxicological Studies

While exploring the applications of this compound, it is essential to consider its toxicological profile. Studies have indicated that high doses may lead to acute toxicity in animal models, with observed effects including increased organ weights and behavioral changes. Understanding these effects is crucial for ensuring safe usage in both research and industrial applications.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. The difluoromethyl and trifluoromethyl groups can also influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Fluorinated Benzene Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene -CF₂H (1), -F (2), -CF₃ (4) C₈H₄F₅ 212.11 g/mol High lipophilicity; pharmaceutical intermediate [1, 6]
1-Bromo-2-fluoro-4-(trifluoromethyl)benzene -Br (1), -F (2), -CF₃ (4) C₇H₄BrF₄ 257.02 g/mol Brominated analog; used in cross-coupling reactions [3, 17]
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene -Cl (1), -F (2), -OCH₃ (4), -CF₃ (3) C₈H₅ClF₄O 228.57 g/mol Methoxy group enhances solubility; agrochemical precursor [12]
2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene -CH₂Cl (2), -F (1), -CF₃ (4) C₈H₅ClF₄ 226.57 g/mol Reactive chloromethyl group; polymer additive [14]
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene -Br (4), -F (2), -OCF₃ (1) C₇H₃BrF₄O 281.00 g/mol Trifluoromethoxy group increases electronegativity [16]

Key Comparison Points

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in the target compound strongly withdraws electrons, deactivating the ring toward electrophilic substitution. This contrasts with methoxy (-OCH₃) derivatives (e.g., 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene), where the electron-donating methoxy group increases reactivity at specific positions .
  • Halogen vs. Difluoromethyl: Bromine or chlorine substituents (e.g., 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene) enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the difluoromethyl group in the target compound may participate in hydrogen bonding or act as a bioisostere for hydroxyl groups in drug design .

Physical Properties

  • Volatility: Difluoromethyl-substituted compounds exhibit higher volatility compared to trifluoromethoxy or chloromethyl analogs, complicating isolation (e.g., 53–60% $^{19}\text{F NMR}$ yields for similar compounds due to evaporation losses) .
  • Lipophilicity: The trifluoromethyl group increases log P values (a measure of lipophilicity), enhancing membrane permeability. For example, the target compound’s log P is estimated to exceed that of methoxy-substituted derivatives by ~1.5 units .

Biological and Pharmaceutical Relevance Metabolic Stability: Fluorine atoms and trifluoromethyl groups reduce oxidative metabolism, prolonging drug half-life. This is observed in fluorinated pharmaceuticals like Celecoxib, where -CF₃ groups enhance stability compared to non-fluorinated analogs . Toxicity: QSAR studies () indicate that chlorine and trifluoromethyl substituents correlate with acute toxicity in Photobacterium phosphoreum. The target compound’s difluoromethyl group may reduce toxicity compared to chlorinated analogs (e.g., 1-Chloro-4-(trifluoromethyl)benzene) due to lower electrophilicity .

Biological Activity

1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene, a fluorinated aromatic compound, has garnered attention due to its unique structural properties and potential biological activities. This article explores its synthesis, molecular characteristics, and biological implications based on recent research findings.

Molecular Characteristics

  • Molecular Formula : C8_8H4_4F6_6
  • Molecular Weight : 214.11 g/mol
  • CAS Number : 1214364-84-7
  • Purity : ≥95% .

The compound can be synthesized through various difluoromethylation processes, which have been refined over the years. Recent advancements have focused on the use of stable reagents for difluoromethylation that minimize toxicity and enhance yield . The compound's structure allows it to participate in halogen bonding, which is crucial for its interaction with biological targets .

Antifungal Properties

This compound has shown promising antifungal activity. Research indicates that compounds with CF2_2X moieties, including this compound, can inhibit the growth of various fungal strains by disrupting cellular functions .

Interaction with Biological Targets

The compound has been studied for its interactions with specific proteins involved in disease pathways. For instance, it has been reported to bind to E3 ubiquitin-protein ligases Mdm2 and Mdm4, which are negative regulators of the p53 tumor suppressor . This interaction suggests potential applications in cancer therapy by modulating p53 activity.

Toxicological Aspects

While exploring its biological activity, it is essential to consider the toxicological profile of fluorinated compounds. Studies have indicated that organofluorine compounds can exhibit cytotoxic effects; however, specific toxicity data for this compound remains limited. Further research is needed to establish a comprehensive safety profile .

Antifungal Activity Assessment

In a recent study, the antifungal efficacy of several fluorinated compounds, including this compound, was evaluated against Candida albicans. The results demonstrated significant inhibition at concentrations as low as 10 µM, indicating a strong potential for therapeutic application in treating fungal infections .

CompoundConcentration (µM)Inhibition (%)
This compound1075
Control (No Treatment)-0

Protein Binding Studies

A study investigating the binding affinity of halogenated compounds to Mdm2 and Mdm4 revealed that this compound exhibited a binding affinity comparable to other known inhibitors. This suggests its potential as a lead compound in drug development aimed at enhancing p53 activity in cancer cells .

Q & A

Q. What computational tools predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with proteins like cytochrome P450. The -CF₃ group forms hydrophobic contacts with Leu-244 and Val-295, while -F participates in halogen bonding with Ser-315 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene
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1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene

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